6-Chloro-1-hexanol

Description

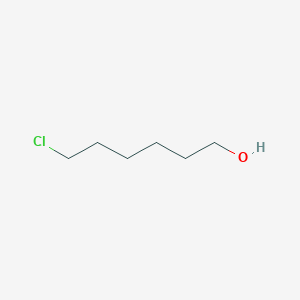

Structure

3D Structure

Properties

IUPAC Name |

6-chlorohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClO/c7-5-3-1-2-4-6-8/h8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNTPTNNCGDAGEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCl)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4049240 | |

| Record name | 6-Chlorohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear light yellow liquid; | |

| Record name | 1-Hexanol, 6-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Chloro-1-hexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19827 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2009-83-8 | |

| Record name | 6-Chloro-1-hexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2009-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-1-hexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002009838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-1-hexanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hexanol, 6-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Chlorohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chlorohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.297 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-CHLORO-1-HEXANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2HIT6N5UF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 6-Chloro-1-hexanol from 1,6-hexanediol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 6-chloro-1-hexanol from 1,6-hexanediol (B165255), a crucial intermediate in various chemical syntheses, including pharmaceuticals. This document provides a comparative overview of prevalent synthetic methodologies, complete with detailed experimental protocols, quantitative data, and process visualizations to aid in practical application and process optimization.

Introduction

This compound is a valuable bifunctional molecule used as an intermediate in the synthesis of a variety of organic compounds.[1] Its preparation from the readily available and inexpensive 1,6-hexanediol is a common transformation in organic synthesis. The primary challenge in this synthesis is the selective monochlorination of the diol, as the formation of the byproduct 1,6-dichlorohexane (B1210651) is a competing reaction. This guide explores two primary methods for this conversion: a classical approach using concentrated hydrochloric acid with continuous extraction and a high-yield method employing cyanuric chloride.

Synthetic Pathways and Methodologies

The selective conversion of one hydroxyl group in 1,6-hexanediol to a chloride can be achieved through several reagents. The choice of method often depends on the desired scale, yield, and tolerance for byproducts.

Caption: General reaction scheme for the synthesis of this compound.

Method 1: Reaction with Concentrated Hydrochloric Acid

This established method, detailed in Organic Syntheses, utilizes concentrated hydrochloric acid as both the chlorinating agent and the reaction medium.[2] A key feature of this protocol is the continuous extraction of the product into toluene (B28343) to minimize the formation of the dichlorinated byproduct.

Method 2: Reaction with Cyanuric Chloride

A more modern and high-yielding approach involves the use of cyanuric chloride (1,3,5-trichloro-2,4,6-triazine) in an aprotic polar solvent like N,N-dimethylformamide (DMF).[3][4] This method offers milder reaction conditions and significantly higher yields of the desired monochlorinated product.[3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the two primary synthetic methods.

Table 1: Comparison of Synthetic Methods

| Parameter | Method 1: Concentrated HCl | Method 2: Cyanuric Chloride/DMF |

| Chlorinating Agent | Concentrated Hydrochloric Acid | Cyanuric Chloride |

| Solvent | Toluene / Water | N,N-Dimethylformamide (DMF) |

| Reaction Temperature | 95°C (aqueous phase) | -5 to 0°C, then warming to 25°C |

| Reaction Time | 9 hours | ~8 hours (2 hours at 0°C) |

| Reported Yield | 50-55% | 95.2% |

| Purity of Product | Not specified, requires fractional distillation | 99.52% |

| Key Byproduct | 1,6-Dichlorohexane | Not specified, high purity reported |

Table 2: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₃ClO |

| Molecular Weight | 136.62 g/mol |

| Boiling Point | 108-112 °C at 14 mmHg |

| Density | 1.024 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.456 |

| Appearance | Clear colorless to pale yellow liquid |

Experimental Protocols

Protocol 1: Synthesis using Concentrated Hydrochloric Acid and Toluene

This protocol is adapted from the procedure published in Organic Syntheses.

Materials:

-

1,6-hexanediol (Hexamethylene glycol): 105 g (0.89 mole)

-

Concentrated Hydrochloric Acid: 785 ml

-

Water: 130 ml

-

Toluene: 405 ml (55 ml in reaction flask, 350 ml in collection flask)

Equipment:

-

Two-necked round-bottom flask (Flask A)

-

Round-bottom flask (Flask B)

-

Condensers

-

Heating oil baths

-

Claisen flask for distillation

-

Fractional distillation column (e.g., Fenske-Whitmore)

Procedure:

-

Reaction Setup: Charge Flask A with 1,6-hexanediol, concentrated hydrochloric acid, water, and 55 ml of toluene. Place 350 ml of toluene in Flask B. Assemble the apparatus for continuous extraction where the vapor from Flask B passes through the mixture in Flask A, and the condensate returns to Flask B.

-

Reaction: Heat the oil bath for Flask A to 95°C and the bath for Flask B to 160-165°C. The reaction proceeds as the product is continuously extracted by the flow of toluene. Continue heating for 9 hours.

-

Workup: After cooling, transfer the toluene extract from Flask B to a Claisen flask. Remove the bulk of the toluene by distillation at atmospheric pressure. Remove the remaining solvent under reduced pressure (65 mm) at a bath temperature of 100°C.

-

Purification: Combine the crude product from two runs and perform fractional distillation under vacuum (8-12 mm). Collect the fraction boiling at 100-104°C. This yields 108-122 g (45-50%) of this compound. The yield can be increased to 50-55% by refractionating intermediate fractions.

Caption: Workflow for the synthesis of this compound using HCl.

Protocol 2: Synthesis using Cyanuric Chloride in DMF

This protocol is based on a patented high-yield procedure.

Materials:

-

Cyanuric chloride: 738 g

-

N,N-Dimethylformamide (DMF): 4.2 kg (3.7 kg + 500 g)

-

1,6-hexanediol: 473 g

Equipment:

-

Four-necked reaction vessel with stirring and temperature control

-

Dropping funnel

-

Filtration apparatus (low vacuum)

-

Vacuum distillation apparatus

Procedure:

-

Reagent Preparation: In the four-necked vessel, add 3.7 kg of DMF. While stirring and maintaining the temperature between 10-20°C, add the cyanuric chloride in batches. Stir for 6 hours after the addition is complete.

-

Reactant Solution: Prepare a separate solution of 473 g of 1,6-hexanediol in 500 g of DMF.

-

Reaction: Cool the cyanuric chloride/DMF mixture to -5 to 0°C. Slowly add the 1,6-hexanediol/DMF solution via a dropping funnel. After the addition is complete, continue stirring at 0°C for 2 hours. Allow the reaction to naturally warm to 25°C and monitor until the 1,6-hexanediol is completely consumed.

-

Workup: Filter the reaction mixture under low vacuum. Rinse the filter cake with 100 g of DMF and combine the filtrates.

-

Purification: Purify the combined DMF solution by vacuum distillation (5 mmHg). Slowly heat to rectify the product. This procedure yields approximately 520 g (95.2%) of this compound with a purity of 99.52%.

Conclusion

The synthesis of this compound from 1,6-hexanediol can be effectively achieved by several methods. The classical approach using concentrated hydrochloric acid is a robust method suitable for large-scale production, albeit with moderate yields and the need for efficient fractional distillation to separate the product from the dichlorinated byproduct. For applications requiring higher purity and yield, the use of cyanuric chloride in DMF presents a superior alternative, offering mild reaction conditions and an excellent yield of the desired product. The selection of the synthetic route should be guided by the specific requirements of the research or development project, considering factors such as scale, cost, available equipment, and desired product purity.

References

Solubility and stability of 6-Chloro-1-hexanol

An In-depth Technical Guide to the Solubility and Stability of 6-Chloro-1-hexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of this compound (CAS No: 2009-83-8), a bifunctional building block crucial in synthetic chemistry.[1] Its utility as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty polymers necessitates a thorough understanding of its physicochemical properties.[1] This document outlines its solubility in various solvents, details its stability under different conditions, and provides experimental protocols for analysis.

Physicochemical Properties

This compound is a clear, colorless to pale yellow liquid at room temperature.[2][3] It possesses an amphiphilic character due to a six-carbon aliphatic chain with a terminal polar hydroxyl (-OH) group and a chlorine atom at the opposing end.[1] This structure, featuring both polar (C-O, C-Cl) and nonpolar (C-C, C-H) bonds, governs its solubility and reactivity.

Solubility Profile

The presence of the hydroxyl group allows this compound to form hydrogen bonds, contributing to its solubility in polar solvents like water. Concurrently, the six-carbon alkyl chain provides nonpolar character, enabling miscibility with many organic solvents.

Data Presentation: Quantitative Solubility

| Solvent | Solvent Type | Temperature | Quantitative Solubility | Citation |

| Water | Highly Polar Protic | 20 °C | 11.3 g/L | |

| Water | Highly Polar Protic | 25 °C | 4710 mg/L (estimated) | |

| Ethanol | Polar Protic | Room Temp. | Miscible | |

| Ether | Polar Aprotic | Room Temp. | Miscible | |

| Acetone | Polar Aprotic | Room Temp. | Miscible | |

| Dimethylformamide (DMF) | Polar Aprotic | Not Specified | Soluble |

Stability Profile

Under standard laboratory conditions, this compound is a stable compound. However, its stability can be compromised by exposure to certain conditions and materials, leading to degradation. The primary hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.

Data Presentation: Stability and Incompatibility

| Condition/Material | Effect on Stability | Citation |

| Conditions to Avoid | ||

| Excess Heat / High Temperature | Promotes decomposition. | |

| Exposure to Light | May lead to degradation. Hydroxyl groups can be susceptible to light exposure. | |

| Incompatible Materials | ||

| Strong Oxidizing Agents | Can cause vigorous reactions, leading to decomposition. | |

| Strong Bases | Can react with the hydroxyl group or promote elimination reactions. | |

| Strong Reducing Agents | May react with the chloro group. | |

| Finely Powdered Metals | Can be reactive. | |

| Acid Anhydrides / Acid Chlorides | Can react with the hydroxyl group (e.g., esterification). |

Experimental Protocols

Precise determination of solubility and stability is critical for the application of this compound in synthesis and formulation.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is a standard method for determining the solubility of a substance in water.

Materials:

-

This compound

-

Distilled or deionized water

-

Erlenmeyer flasks with stoppers

-

Constant temperature shaker bath (e.g., 25 °C)

-

Centrifuge

-

Analytical balance

-

Gas chromatograph with a suitable column and flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

Methodology:

-

Add an excess amount of this compound to a flask containing a known volume of water. The excess solid or liquid phase should be clearly visible.

-

Seal the flask and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Shake the flask for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the flask to stand in the temperature bath to permit the undissolved portion to settle.

-

Carefully remove an aliquot of the clear, saturated aqueous supernatant. For enhanced separation, the aliquot may be centrifuged.

-

Accurately dilute the aliquot with a suitable solvent (e.g., methanol, acetone) to a concentration within the calibrated range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted sample using a pre-calibrated GC-FID or HPLC method.

-

Calculate the original solubility in mg/L or g/L based on the measured concentration and dilution factor.

Protocol 2: Williamson Ether Synthesis using this compound

This protocol details a common synthetic application where the stability and reactivity of the C-Cl bond are utilized.

Materials:

-

This compound

-

An alcohol (R-OH) for conversion to its alkoxide

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Standard glassware for inert atmosphere reactions (flame-dried flask, condenser, nitrogen/argon inlet)

-

Magnetic stirrer

Methodology:

-

Under an inert atmosphere (N₂ or Ar), suspend sodium hydride (1.2 equivalents) in anhydrous THF in a flame-dried reaction flask.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add the desired alcohol (R-OH, 1.2 equivalents), dissolved in anhydrous THF, to the NaH suspension.

-

Remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the sodium alkoxide.

-

Re-cool the mixture to 0 °C and add this compound (1.0 equivalent) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC). The reaction may require heating depending on the reactivity of the alkoxide.

-

Upon completion, quench the reaction carefully by slowly adding water or a saturated ammonium (B1175870) chloride solution.

-

Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate), wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude ether product for further purification.

Visualizations

Logical Relationships in Solubility

The solubility of this compound is dictated by the interplay between its polar and nonpolar moieties, a concept explained by the "like dissolves like" principle.

Caption: Logical diagram of this compound's solubility drivers.

Experimental Workflow for Solubility Determination

The shake-flask method followed by chromatographic analysis is a robust workflow for quantifying solubility.

Caption: Workflow for the shake-flask solubility determination method.

Reaction Pathway: Williamson Ether Synthesis

This pathway illustrates a key synthetic application of this compound where it acts as an electrophile.

Caption: Reaction pathway for Williamson Ether Synthesis.

References

6-Chloro-1-hexanol: A Comprehensive Technical Guide to Safety, Handling, and MSDS Information

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential safety, handling, and Material Safety Data Sheet (MSDS) information for 6-Chloro-1-hexanol (CAS No. 2009-83-8). The following sections detail the hazards, protective measures, emergency procedures, and toxicological profile of this compound, adhering to stringent data presentation and visualization requirements for a scientific audience.

Section 1: Chemical Identification and Physical Properties

This compound is a halogenated alcohol used as an intermediate in various chemical syntheses.[1] Its fundamental properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C6H13ClO | [2][3] |

| Molecular Weight | 136.62 g/mol | [3][4] |

| Appearance | Clear, colorless to light yellow liquid | |

| Boiling Point | 108 - 112 °C @ 14 mmHg | |

| Flash Point | 98 °C / 208.4 °F | |

| Density | 1.024 g/mL at 25 °C | |

| Vapor Density | 4.7 (Air = 1.0) | |

| Synonyms | Hexamethylene chlorohydrin, 1-Chloro-6-hydroxyhexane |

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The signal word is "Warning". The following table outlines its GHS hazard classifications and corresponding statements.

| Hazard Class | GHS Category | Hazard Statement | Reference(s) |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | |

| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory system) | H335: May cause respiratory irritation |

Section 3: Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE) and Engineering Controls

A risk assessment should be conducted before handling this compound. The following diagram outlines the recommended engineering controls and PPE.

Handling and Storage Procedures

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Wash hands thoroughly after handling. Use only in a well-ventilated area.

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents, strong bases, and finely powdered metals.

Section 4: Emergency Procedures

In case of accidental exposure or release, follow these procedures promptly.

First Aid Measures

The following table summarizes the recommended first aid for different types of exposure.

| Exposure Route | First Aid Procedure | Reference(s) |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician. Remove and wash contaminated clothing before reuse. | |

| Inhalation | Move person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur. | |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical aid. |

The following decision tree illustrates the first aid process.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.

-

Specific Hazards: The substance is flammable. Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required.

-

Environmental Precautions: Should not be released into the environment.

-

Methods for Containment and Cleaning Up: Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust). Keep in suitable, closed containers for disposal.

Section 5: Toxicological Information

The toxicological effects of this compound are summarized in the table below.

| Toxicity Endpoint | Result | Species | Reference(s) |

| Acute Oral Toxicity (LD50) | > 2000 mg/kg | Rat | |

| Acute Dermal Toxicity | Harmful in contact with skin | N/A | |

| Acute Inhalation Toxicity | Harmful if inhaled | N/A | |

| Skin Corrosion/Irritation | Causes skin irritation (Category 2) | N/A | |

| Serious Eye Damage/Irritation | Causes serious eye irritation (Category 2) | N/A | |

| Respiratory or Skin Sensitization | No data available | N/A | |

| Germ Cell Mutagenicity | No data available | N/A | |

| Carcinogenicity | No data available | N/A | |

| Reproductive Toxicity | No data available | N/A | |

| STOT-Single Exposure | May cause respiratory irritation (Category 3) | N/A | |

| STOT-Repeated Exposure | No data available | N/A | |

| Aspiration Hazard | No data available | N/A |

Section 6: Experimental Protocols

Detailed experimental protocols for the toxicological assessment of chemicals are standardized by organizations such as the Organisation for Economic Co-operation and Development (OECD). The following are summaries of the likely methodologies used to determine the toxicity of this compound based on OECD guidelines.

Acute Oral Toxicity (Based on OECD Guideline 423: Acute Toxic Class Method)

This method is a stepwise procedure using a small number of animals to classify a substance's toxicity.

-

Principle: A single sex (typically female rats) is dosed in a stepwise manner at one of several fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The outcome of the first step (mortality or survival) determines the next dose level.

-

Animal Model: Healthy, young adult rats are used. Animals are fasted prior to dosing.

-

Procedure: The test substance is administered orally by gavage. Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

-

Endpoint: The method allows for the classification of the substance into a GHS toxicity category based on the observed mortality at different dose levels.

Skin Irritation (Based on OECD Guideline 404: Acute Dermal Irritation/Corrosion)

This guideline describes a procedure for assessing the potential of a substance to cause skin irritation or corrosion.

-

Principle: The test substance is applied to a small area of the skin of an animal (typically an albino rabbit) for a defined period. The degree of skin reaction (erythema and edema) is assessed at specific intervals.

-

Animal Model: Healthy, young adult albino rabbits are the preferred species.

-

Procedure: A single dose (0.5 mL for liquids or 0.5 g for solids) is applied to a shaved patch of skin for 4 hours under a semi-occlusive dressing. The skin is observed for erythema and edema at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess reversibility.

-

Endpoint: The substance is classified as an irritant based on the mean scores for erythema and edema over a specified period.

Eye Irritation (Based on OECD Guideline 405: Acute Eye Irritation/Corrosion)

This test evaluates the potential of a substance to cause eye irritation or serious eye damage.

-

Principle: A single dose of the test substance is applied to one eye of an experimental animal (typically an albino rabbit), with the untreated eye serving as a control. The degree of ocular reaction is scored at specific intervals.

-

Animal Model: Healthy, young adult albino rabbits are used.

-

Procedure: A single dose (0.1 mL for liquids or not more than 100 mg for solids) is instilled into the conjunctival sac of one eye. The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after application. Observations may continue for up to 21 days to assess reversibility.

-

Endpoint: The substance is classified based on the severity and reversibility of the observed ocular lesions.

Section 7: Stability and Reactivity

-

Reactivity: No hazardous reactions under normal processing.

-

Chemical Stability: Stable under normal conditions.

-

Conditions to Avoid: Excess heat, exposure to light, and incompatible products.

-

Incompatible Materials: Strong oxidizing agents, strong bases, finely powdered metals, strong reducing agents, acid anhydrides, and acid chlorides.

-

Hazardous Decomposition Products: Carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.

Section 8: Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations. Waste should be sent to an approved waste disposal plant.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive safety data sheet (SDS) provided by the supplier. Always consult the most current SDS for this compound before use.

References

Commercial Availability and Suppliers of 6-Chloro-1-hexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, suppliers, and key technical data for 6-Chloro-1-hexanol (CAS No: 2009-83-8). It is intended to be a resource for researchers, scientists, and professionals in drug development who utilize this versatile chemical intermediate. This document details typical product specifications, outlines common synthesis protocols, and provides a list of known suppliers to facilitate procurement and application in a laboratory and industrial setting.

Introduction to this compound

This compound, also known as hexamethylene chlorohydrin, is a bifunctional organic compound containing both a chloro and a hydroxyl group.[1][2] Its chemical formula is C6H13ClO, and it has a molecular weight of 136.62 g/mol .[3][4][5] This colorless to pale yellow liquid is a valuable building block in organic synthesis, particularly in the pharmaceutical and specialty chemical industries. It serves as a key intermediate in the synthesis of various compounds, including the antidepressant Vilazodone. Its utility stems from the differential reactivity of the chloro and hydroxyl functional groups, allowing for sequential chemical modifications.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, ranging from large-scale manufacturers to specialized laboratory chemical providers. These suppliers offer different grades and quantities, from grams for research and development purposes to kilograms and metric tons for industrial applications.

Below is a table summarizing some of the known suppliers of this compound:

| Supplier | Headquarters Location | Notes |

| Thermo Scientific Chemicals | USA | Offers various quantities, including 25g, 100g, and 500g pack sizes. |

| Shree Ganesh Remedies | Ankleshwar, India | A leading manufacturer of this compound. |

| Scimplify | - | A trusted manufacturer and distributor. |

| MedChemExpress (MCE) | USA | Supplies this compound as a biochemical reagent for life science research. |

| Tokyo Chemical Industry (TCI) | Japan/USA/India | A global supplier with distribution centers in multiple regions, offering purities of >95.0% and >96.0% (GC). |

| Chem-Supply | Australia | An Australian supplier of TCI products. |

| SR Innovations | Hyderabad, India | Manufacturer, exporter, and supplier with a minimum order quantity of 100 Liters. |

| LookChem | China | An online platform connecting buyers with various Chinese manufacturers. |

| Medikament Pharma Pvt. Ltd. | India | Integrates contract manufacturers and traders for pharmaceutical ingredients. |

| BOC Sciences | USA | A quality supplier of research chemicals and biochemicals. |

| Penta International Corporation | USA | An industry leader in chemistry-based solutions. |

| SEQENS | France | Provides this compound with a purity of >99.0%. |

| Techno Color Corporation | Vapi, India | Manufacturer, supplier, and exporter. |

| Biopharma Centrum Private Limited | Betul, India | Supplier with 99% purity. |

Quantitative Specifications

The quality and purity of this compound can vary between suppliers. It is crucial for researchers and drug development professionals to consider these specifications for their specific applications. The following table summarizes typical quantitative data for commercially available this compound.

| Parameter | Specification | Supplier/Source |

| Purity (by GC) | ≥96.0% | Thermo Scientific Chemicals |

| >96.0% | Tokyo Chemical Industry (TCI) | |

| >95.0% | Chem-Supply (TCI product) | |

| ≥98.5% | - | |

| 99% | SR Innovations, Biopharma Centrum Private Limited | |

| >99.0% | SEQENS | |

| Appearance | Clear colorless to pale yellow liquid | Thermo Scientific Chemicals |

| Colorless to Almost colorless clear liquid | Tokyo Chemical Industry (TCI) | |

| Colorless, clear liquid | - | |

| Refractive Index (@ 20°C) | 1.4535-1.4585 | Thermo Scientific Chemicals |

| 1.444 | - | |

| Density | 1.024 g/cm³ | MedChemExpress |

| 1.0±0.1 g/cm³ | - | |

| Boiling Point | 212.8±0.0 °C at 760 mmHg | - |

| Flash Point | 98.9±0.0 °C | - |

| Water Content | ≤0.2% | - |

| Identification (FTIR) | Conforms | Thermo Scientific Chemicals |

Experimental Protocols for Synthesis

Several methods for the synthesis of this compound have been reported, with the most common starting material being 1,6-hexanediol (B165255).

Method 1: Reaction of 1,6-Hexanediol with Hydrochloric Acid

This is a classical and widely cited method for the preparation of this compound.

Reaction: The overall reaction involves the nucleophilic substitution of one of the hydroxyl groups in 1,6-hexanediol with a chloride ion from hydrochloric acid.

Detailed Methodology:

-

Reaction Setup: A reaction flask is charged with 1,6-hexanediol, concentrated hydrochloric acid, water, and toluene.

-

Heating and Reflux: The mixture is heated to reflux for several hours (e.g., 6-9 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the disappearance of the starting material.

-

Workup and Extraction: After cooling, the reaction mixture is extracted with an organic solvent such as diethyl ether or toluene.

-

Washing: The organic layer is washed with a saturated sodium bicarbonate solution to neutralize excess acid, followed by a wash with brine.

-

Drying: The organic layer is dried over an anhydrous drying agent like magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation under vacuum to yield this compound. A reported boiling point for the purified product is 100–104°C at 9 mm Hg.

Caption: Workflow for the synthesis of this compound from 1,6-hexanediol and HCl.

Method 2: Synthesis using Cyanuric Chloride in DMF

This method provides an alternative route for the synthesis of this compound from 1,6-hexanediol.

Reaction: This process involves the reaction of 1,6-hexanediol with cyanuric chloride in N,N-dimethylformamide (DMF).

Detailed Methodology:

-

Preparation of Reagent: Cyanuric chloride is added in batches to DMF in a four-neck bottle while stirring and maintaining the temperature at 10-20°C. The mixture is stirred for approximately 6 hours.

-

Reaction: A solution of 1,6-hexanediol in DMF is prepared and then added dropwise to the cyanuric chloride/DMF mixture while maintaining the temperature at -5 to 0°C. The reaction is stirred for 2 hours at 0°C and then allowed to warm to 25°C. The reaction is monitored until the 1,6-hexanediol is completely consumed.

-

Filtration: The resulting reaction mixture is filtered under low vacuum. The filter cake is rinsed with DMF, and the filtrates are combined.

-

Purification: The product is purified by vacuum distillation. The distillation is controlled at a vacuum of 5 mmHg, and the temperature is slowly increased to rectify the product. This method has been reported to yield this compound with a purity of 99.52%.

Caption: Workflow for the synthesis of this compound using cyanuric chloride.

Applications in Drug Development

This compound is a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its primary application is as a key building block in the production of Vilazodone, an antidepressant. In the synthesis of Vilazodone, this compound is used to form the precursor 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile. The dual functionality of this compound allows for its incorporation into complex molecular architectures, making it a valuable tool for medicinal chemists and drug development professionals.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), such as gloves, protective clothing, and eye/face protection, should be worn when handling this chemical. Work should be conducted in a well-ventilated area, such as a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

The Dichotomous Reactivity of 6-Chloro-1-hexanol: A Technical Guide for Synthetic Chemists

An in-depth exploration of the hydroxyl and chloro group functionalities in 6-Chloro-1-hexanol, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its synthetic utility.

This compound is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis, particularly in the pharmaceutical and fragrance industries.[1][2] Its linear six-carbon chain is appended with two distinct functional groups: a primary hydroxyl group and a primary chloro group. This unique arrangement allows for selective chemical transformations at either end of the molecule, making it an ideal starting material for the synthesis of a wide array of more complex structures. Understanding the differential reactivity of these two functional groups is paramount for designing efficient and high-yielding synthetic routes.

Core Reactivity Principles: A Tale of Two Functional Groups

The synthetic utility of this compound stems from the orthogonal reactivity of its hydroxyl and chloro moieties. The hydroxyl group readily undergoes reactions typical of primary alcohols, such as oxidation, esterification, and etherification.[3] In contrast, the chloro group primarily participates in nucleophilic substitution reactions, where it acts as a good leaving group. The C-Cl bond is weaker than the C-O or C-H bonds of the alcohol, making it more susceptible to cleavage by an incoming nucleophile. This inherent difference in reactivity allows for a high degree of control in synthetic planning, enabling chemists to selectively modify one functional group while leaving the other intact for subsequent transformations.

Reactions of the Hydroxyl Group

The primary alcohol functionality of this compound can be readily transformed into a variety of other functional groups.

Oxidation

The hydroxyl group can be oxidized to form the corresponding aldehyde, 6-chlorohexanal. Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) are typically employed to prevent over-oxidation to the carboxylic acid. This transformation is a key step in many synthetic pathways, as the resulting aldehyde can undergo a wide range of subsequent reactions, including reductive amination and Wittig reactions.

Logical Relationship of Hydroxyl Group Reactions

Figure 1. Selective reactions of the hydroxyl group in this compound.

Esterification

Esterification of the hydroxyl group is a common transformation that can be achieved using various reagents, including carboxylic acids with activating agents, or more reactively, with acyl chlorides. The use of a base, such as triethylamine (B128534) or pyridine, is often necessary to neutralize the HCl byproduct when using acyl chlorides.

Etherification

The hydroxyl group can be converted into an ether through the Williamson ether synthesis. This reaction involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Reactions of the Chloro Group

The primary chloride in this compound is a good leaving group, making it susceptible to nucleophilic substitution (SN2) reactions. This allows for the introduction of a wide variety of functional groups at the 6-position.

Nucleophilic Substitution

A diverse range of nucleophiles can be employed to displace the chloride ion, including amines, cyanides, azides, and thiolates. These reactions are typically carried out in a polar aprotic solvent, such as DMF or DMSO, to facilitate the SN2 mechanism.

Signaling Pathway for Nucleophilic Substitution

References

The Versatility of 6-Chloro-1-hexanol in Modern Organic Synthesis: A Technical Guide for Researchers and Drug Development Professionals

Introduction: 6-Chloro-1-hexanol, a bifunctional linear C6 building block, has emerged as a valuable and versatile intermediate in the field of organic synthesis. Its unique structure, featuring a primary alcohol at one terminus and a primary alkyl chloride at the other, allows for selective and sequential chemical transformations, making it an attractive precursor for a wide array of complex molecules. This technical guide provides an in-depth exploration of the potential applications of this compound, with a particular focus on its utility in the synthesis of active pharmaceutical ingredients (APIs), fragrances, and other fine chemicals. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key synthetic pathways and biological mechanisms.

Core Applications in Pharmaceutical Synthesis

This compound serves as a critical starting material and intermediate in the synthesis of several important pharmaceutical agents. Its ability to introduce a flexible six-carbon chain with reactive handles at both ends makes it particularly useful for constructing complex molecular architectures.

Synthesis of the Antidepressant Vilazodone

A prominent application of this compound is in the synthesis of the antidepressant drug Vilazodone.[1] Vilazodone is a selective serotonin (B10506) reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist, a dual mechanism that is believed to contribute to a faster onset of action and a favorable side-effect profile.[2][3] this compound is utilized in the preparation of a key intermediate, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile. This is achieved by first oxidizing this compound to 6-chlorohexanal, which then undergoes a Fischer indole (B1671886) synthesis with a suitable phenylhydrazine (B124118) derivative.

Mechanism of Action of Vilazodone

Vilazodone's therapeutic effects are attributed to its dual action on the serotonin system. It inhibits the serotonin transporter (SERT), leading to increased concentrations of serotonin in the synaptic cleft, similar to other SSRIs.[3] Additionally, its partial agonist activity at 5-HT1A receptors is thought to accelerate the desensitization of presynaptic autoreceptors, potentially leading to a faster therapeutic response.[2]

Synthesis of the Anticancer Agent NBDHEX

6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) is an experimental anticancer compound that demonstrates the utility of this compound in introducing a linker with a terminal hydroxyl group. The synthesis involves the nucleophilic substitution of the chloride in 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) with the thiol generated from this compound, followed by conversion of the terminal chloride to a thiol.

Mechanism of Action of NBDHEX

NBDHEX exerts its anticancer effects by inhibiting Glutathione S-transferase P1-1 (GSTP1-1), which in turn leads to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, a key component of the Mitogen-Activated Protein Kinase (MAPK) cascade. This activation promotes apoptosis in cancer cells.

Potential Precursor for Salmeterol Side Chain

The long-acting beta-adrenoceptor agonist, Salmeterol, used in the treatment of asthma, possesses a long lipophilic side chain. While various synthetic routes exist, the 6-(4-phenylbutoxy)hexylamine side chain is a key component. This compound can serve as a precursor to this side chain through a series of transformations including etherification and amination.

Applications in the Fragrance and Flavor Industry

The pleasant, mild, and slightly fruity odor of this compound itself is of interest in the fragrance industry. More significantly, it serves as a precursor for the synthesis of various hexyl esters, which are widely used as fragrance and flavor components due to their characteristic fruity and floral notes.

Key Synthetic Transformations of this compound

The bifunctional nature of this compound allows for a range of selective chemical modifications. The hydroxyl group can undergo oxidation and esterification, while the alkyl chloride moiety is amenable to nucleophilic substitution, including etherification and alkylation of amines.

Quantitative Data Summary

The following tables summarize key quantitative data for various reactions involving this compound, providing a comparative overview of different synthetic methodologies.

Table 1: Synthesis of this compound from 1,6-Hexanediol

| Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Concentrated HCl | Toluene (B28343) | 95-165 | 9 | 45-50 | - | |

| 1,3,5-Trichloro-2,4,6-triazine | DMF | -5 to 0 | 2 | 95.2 | 99.52 | |

| Concentrated HCl | - | - | 12 | 56 | - |

Table 2: Oxidation of this compound to 6-Chlorohexanal

| Oxidizing Agent System | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| TCCA/TEMPO/NaHCO3 | Dichloromethane (B109758) | ≤ 35 | 85 | 77 | |

| PCC | - | - | 60-73 | - | |

| NaClO/TEMPO/NaBr/NaHCO3 | - | - | 80 | - |

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound from 1,6-Hexanediol

Materials:

-

1,6-Hexanediol (Hexamethyleneglycol): 105 g (0.89 mole)

-

Concentrated Hydrochloric Acid: 785 mL (9.5 moles)

-

Water: 130 mL

-

Toluene: 55 mL (for reaction flask A) + 350 mL (for flask B)

-

Boiling chips

Apparatus:

-

A two-flask distillation setup as described in the reference, with a 1-L distilling flask (A) and a 500-mL distilling flask (B).

Procedure:

-

Charge flask A with 1,6-hexanediol, concentrated hydrochloric acid, water, and 55 mL of toluene.

-

Place 350 mL of toluene and a few boiling chips in flask B.

-

Assemble the apparatus and heat both flasks in oil baths. Maintain the bath for flask A at 95°C and the bath for flask B between 160° and 165°C.

-

Continue the reaction for 9 hours, during which the product is continuously extracted into the toluene in flask B.

-

After cooling, add water to flask A to force the remaining toluene layer into flask B.

-

Siphon the aqueous layer from flask A.

-

Transfer the toluene extract from flask B to a dropping funnel and add it to a 500-mL Claisen flask for distillation.

-

Remove the majority of the toluene by distillation at atmospheric pressure.

-

Reduce the pressure to 65 mm and maintain the bath temperature at 100°C to remove the last traces of solvent.

-

Combine the crude product from two runs and fractionally distill it at a pressure of 8–12 mm.

-

Collect the fraction boiling at 100–104°/9 mm as this compound (hexamethylene chlorohydrin).

Protocol 2: Esterification of this compound

Materials:

-

3,4,5-Trimethoxybenzoic acid: 909 mg

-

Anhydrous Dichloromethane (DCM): 25 mL

-

This compound: 0.33 mL (2.86 mmol)

-

4-Dimethylaminopyridine (DMAP): 0.28 g (2.28 mmol)

-

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl): 0.98 g (5.14 mmol)

Procedure:

-

In a dry reaction flask, dissolve 3,4,5-trimethoxybenzoic acid in 25 mL of anhydrous DCM and cool the solution to 0°C.

-

Sequentially add this compound, DMAP, and EDC·HCl to the reaction mixture.

-

Stir the reaction mixture at 0°C for 1 hour.

-

Allow the mixture to warm to room temperature and continue stirring for 48 hours.

-

Upon completion of the reaction, extract the mixture three times with DCM.

-

Separate the organic layer and wash it three times with water.

Protocol 3: Williamson Ether Synthesis using this compound

Materials:

-

An alcohol (R-OH)

-

Sodium Hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

This compound

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend sodium hydride in anhydrous THF.

-

Cool the suspension to 0°C and slowly add the desired alcohol (R-OH).

-

Allow the mixture to stir at room temperature for 30 minutes to form the sodium alkoxide.

-

Add this compound to the reaction mixture.

-

Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ether product.

Protocol 4: Oxidation of this compound to 6-Chlorohexanal (Swern Oxidation - General Procedure)

Materials:

-

Oxalyl chloride

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Triethylamine (B128534) (or another suitable non-nucleophilic base)

-

This compound

-

Anhydrous dichloromethane (DCM)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous DCM and cool to -78°C (dry ice/acetone bath).

-

Slowly add a solution of DMSO in anhydrous DCM to the cooled oxalyl chloride solution.

-

Stir the mixture for a short period to allow for the formation of the activating agent.

-

Slowly add a solution of this compound in anhydrous DCM to the reaction mixture.

-

After a suitable reaction time, add triethylamine to the mixture to facilitate the elimination reaction and formation of the aldehyde.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with a mild acid (e.g., dilute HCl) to remove excess base, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-chlorohexanal.

This compound is a highly valuable and versatile building block in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals, fragrances, and other fine chemicals. The detailed protocols and quantitative data provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this important molecule in their synthetic endeavors. The ability to selectively functionalize either the hydroxyl or the chloro group opens up numerous possibilities for the construction of complex and biologically active molecules, ensuring that this compound will continue to be a relevant and widely used tool in the field of organic chemistry.

References

- 1. Mechanism of action of the SPARI vilazodone: serotonin 1A partial agonist and reuptake inhibitor - ProQuest [proquest.com]

- 2. droracle.ai [droracle.ai]

- 3. Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 6-Chloro-1-hexanol as a Precursor for Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-1-hexanol is a versatile bifunctional molecule that serves as a key building block in the synthesis of various pharmaceutical intermediates. Its hydroxyl and chloro functional groups allow for a range of chemical transformations, including oxidation, esterification, etherification, and alkylation. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of critical intermediates for the antidepressant drug Vilazodone and a potential anti-cancer agent.

Introduction

This compound (CAS No: 2009-83-8) is a colorless to pale yellow liquid with the molecular formula C₆H₁₃ClO.[1] Its utility in pharmaceutical synthesis stems from the orthogonal reactivity of its two functional groups. The hydroxyl group can be oxidized to an aldehyde or engaged in esterification and etherification reactions, while the chloro group is a good leaving group for nucleophilic substitution, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These characteristics make it an attractive starting material for the construction of complex molecular scaffolds found in active pharmaceutical ingredients (APIs).

Synthesis of a Key Intermediate for Vilazodone

Vilazodone is a selective serotonin (B10506) reuptake inhibitor and a 5-HT₁ₐ receptor partial agonist used for the treatment of major depressive disorder. A crucial intermediate in its synthesis, 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, can be prepared from this compound in a two-step process involving oxidation followed by a Fischer indole (B1671886) synthesis.

Synthetic Pathway

The overall synthetic route is depicted below:

Caption: Synthesis of Vilazodone Intermediate.

Quantitative Data

| Step | Reactant(s) | Reagent(s) | Product | Yield (%) | Purity (%) | Reference |

| 1 | This compound | TEMPO, TCCA, NaHCO₃, DCM | 6-Chlorohexanal | 86 | 96.8 (GC) | [2] |

| 2 | 6-Chlorohexanal, 4-Cyanophenylhydrazine | Acetic Acid | 3-(4-chlorobutyl)-1H-indole-5-carbonitrile | ~70-80 (Estimated) | >98 (HPLC) | [3][4] |

Experimental Protocols

Step 1: Oxidation of this compound to 6-Chlorohexanal [2]

-

Materials: this compound (1.36 g, 0.01 mol), Trichloroisocyanuric acid (TCCA) (2.3 g, 0.01 mol), (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) (9.4 mg, 0.06 mmol), Dichloromethane (DCM) (100 mL).

-

Procedure:

-

To a four-necked flask, add TCCA and DCM.

-

Add this compound to the mixture.

-

Cool the mixture to 0°C.

-

Add TEMPO to the reaction mixture. The temperature will rise to 25°C.

-

Stir the reaction at room temperature for 15 minutes.

-

Filter the reaction mixture and wash the filter cake with DCM.

-

Combine the organic phases and wash successively with water, 5% Na₂S₂O₃ solution, and saturated NaCl solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 6-chlorohexanal as a light yellow oily liquid.

-

Step 2: Fischer Indole Synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile (Representative Protocol)

-

Materials: 6-Chlorohexanal (1.34 g, 0.01 mol), 4-Cyanophenylhydrazine hydrochloride (1.70 g, 0.01 mol), Acetic acid (20 mL).

-

Procedure:

-

To a round-bottom flask, add 4-cyanophenylhydrazine hydrochloride and acetic acid.

-

Add 6-chlorohexanal to the mixture.

-

Heat the reaction mixture to reflux (approximately 118°C) and maintain for 2-4 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water (100 mL) and stir.

-

Extract the product with ethyl acetate (B1210297) (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford 3-(4-chlorobutyl)-1H-indole-5-carbonitrile.

-

Synthesis of a Phenolic Ether Intermediate

This compound can be utilized in O-alkylation reactions to synthesize phenolic ether intermediates, which are common motifs in various biologically active molecules. An example is the synthesis of an intermediate for Hexyl-P-T-B-P, a potential anti-cancer agent.

Synthetic Pathway

Caption: Synthesis of a Phenolic Ether Intermediate.

Quantitative Data

| Reactant(s) | Reagent(s) | Product | Yield (%) | Reference |

| 4-(Trifluoromethyl)phenol, this compound | K₂CO₃, Acetone | 1-(6-Chlorohexyloxy)-4-(trifluoromethyl)benzene | >90 (Estimated) | General Williamson Ether Synthesis |

Experimental Protocol

Williamson Ether Synthesis of 1-(6-Chlorohexyloxy)-4-(trifluoromethyl)benzene (Representative Protocol)

-

Materials: 4-(Trifluoromethyl)phenol (1.62 g, 0.01 mol), this compound (1.37 g, 0.01 mol), Potassium carbonate (K₂CO₃) (2.76 g, 0.02 mol), Acetone (50 mL).

-

Procedure:

-

To a round-bottom flask, add 4-(trifluoromethyl)phenol, potassium carbonate, and acetone.

-

Stir the mixture at room temperature for 15 minutes.

-

Add this compound to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and filter off the solid.

-

Wash the solid with acetone.

-

Combine the filtrate and washings, and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (50 mL) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(6-chlorohexyloxy)-4-(trifluoromethyl)benzene.

-

Conclusion

This compound proves to be a valuable and versatile precursor for the synthesis of diverse pharmaceutical intermediates. The protocols outlined in this document for the preparation of a key Vilazodone intermediate and a phenolic ether showcase its utility in forming complex molecules through straightforward and scalable chemical transformations. Researchers and drug development professionals can leverage the reactivity of this compound to access a wide range of molecular architectures for the discovery and development of new therapeutic agents.

References

- 1. CN102557901B - A preparation method of 6-chlorocaproic aldehyde - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US5498802A - Process for preparing omega-halo-ketones - Google Patents [patents.google.com]

Application of 6-Chloro-1-hexanol in Polymer Chemistry and Material Science: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-1-hexanol is a versatile bifunctional molecule that serves as a valuable building block in polymer chemistry and material science. Its structure, featuring a primary alcohol at one end and a chloro group at the other, allows for a range of chemical modifications and polymer synthesis strategies. The hydroxyl group can act as an initiator for ring-opening polymerization (ROP) and as a reactive site for esterification and urethane (B1682113) formation. The chloro group provides a handle for nucleophilic substitution, enabling the attachment of various functionalities or serving as an initiator for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP).

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of functional polymers and the modification of material surfaces.

Application 1: Initiator for Ring-Opening Polymerization (ROP) of ε-Caprolactone

This compound is an effective initiator for the ring-opening polymerization of cyclic esters, such as ε-caprolactone, to produce polyesters with a terminal chloro group. This terminal functionality is highly valuable for subsequent post-polymerization modifications, including the attachment of targeting ligands, drugs, or other polymer chains to create block copolymers. The polymerization is typically catalyzed by organometallic compounds, with stannous octoate (Sn(Oct)₂) being a widely used and efficient catalyst.

Quantitative Data Summary

The following table summarizes typical results for the ROP of ε-caprolactone initiated by an alcohol, which are representative of what can be expected when using this compound.

| Entry | Monomer/Initiator Ratio ([M]/[I]) | Catalyst (mol%) | Time (h) | Conversion (%) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (Experimental) | PDI (Mw/Mn) |

| 1 | 50 | 0.1 | 4 | 95 | 5700 | 5500 | 1.15 |

| 2 | 100 | 0.1 | 8 | 92 | 11400 | 10800 | 1.20 |

| 3 | 200 | 0.05 | 12 | 90 | 22800 | 21500 | 1.25 |

Experimental Protocol: Synthesis of ω-Chloro-Poly(ε-caprolactone)

Materials:

-

ε-Caprolactone (distilled under reduced pressure before use)

-

This compound (dried over molecular sieves)

-

Stannous octoate (Sn(Oct)₂)

-

Toluene (B28343) (anhydrous)

-

Methanol (B129727) (for precipitation)

-

Dichloromethane (B109758) (for dissolution)

-

Schlenk flask and standard Schlenk line equipment

-

Magnetic stirrer and heating oil bath

Procedure:

-

Reaction Setup: A Schlenk flask is charged with a magnetic stir bar and dried under vacuum.

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add ε-caprolactone (e.g., 5.0 g, 43.8 mmol) and this compound (e.g., 0.12 g, 0.876 mmol for a [M]/[I] ratio of 50) to the flask via syringe.

-

Catalyst Addition: In a separate vial, prepare a stock solution of Sn(Oct)₂ in anhydrous toluene (e.g., 10 mg/mL). Add the required amount of the catalyst solution to the reaction mixture via syringe (e.g., 1.77 mL for 0.1 mol% catalyst).

-

Polymerization: Immerse the Schlenk flask in a preheated oil bath at 110 °C and stir the reaction mixture.

-

Monitoring: The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by ¹H NMR spectroscopy.

-

Termination and Precipitation: After the desired time, cool the reaction to room temperature. Dissolve the viscous polymer in a minimal amount of dichloromethane.

-

Purification: Precipitate the polymer by slowly adding the dichloromethane solution to a large excess of cold methanol with vigorous stirring.

-

Isolation: Collect the white polymer precipitate by filtration and wash it with fresh methanol.

-

Drying: Dry the polymer under vacuum at room temperature until a constant weight is achieved.

Caption: Experimental workflow for the synthesis of ω-chloro-poly(ε-caprolactone).

Application 2: Surface Modification and Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)

The chloro- functionality of this compound makes it an excellent candidate for surface modification. The hydroxyl group can be used to anchor the molecule to a substrate (e.g., silica (B1680970) nanoparticles, glass slides) through condensation reactions with surface silanol (B1196071) groups. The terminal chloro group can then be converted to an ATRP initiator, such as a 2-bromoisobutyrate group, enabling the "grafting from" of well-defined polymer brushes from the surface. This method is crucial for creating polymer-inorganic hybrid materials with tailored surface properties.

Quantitative Data Summary

The following table presents representative data for the SI-ATRP of methyl methacrylate (B99206) (MMA) from a silica surface functionalized with an ATRP initiator.

| Entry | Polymerization Time (h) | Grafted Polymer Thickness (nm) | Grafting Density (chains/nm²) | Mn ( g/mol ) of Grafted Polymer | PDI (Mw/Mn) |

| 1 | 2 | 15 | 0.45 | 18,000 | 1.18 |

| 2 | 4 | 28 | 0.43 | 35,000 | 1.22 |

| 3 | 8 | 55 | 0.41 | 68,000 | 1.25 |

Experimental Protocol: Surface Modification and SI-ATRP

Part A: Immobilization of this compound on Silica Nanoparticles

Materials:

-

Silica nanoparticles (e.g., 100 nm diameter)

-

This compound

-

Toluene (anhydrous)

-

Triethylamine (B128534) (Et₃N)

-

Round-bottom flask with reflux condenser

Procedure:

-

Activation of Silica: Activate the silica nanoparticles by heating at 150 °C under vacuum for 24 hours to ensure a high density of surface silanol groups.

-

Reaction Setup: Disperse the activated silica nanoparticles in anhydrous toluene in a round-bottom flask under an inert atmosphere.

-

Reagent Addition: Add an excess of this compound and a catalytic amount of triethylamine to the suspension.

-

Reaction: Heat the mixture to reflux and stir for 24 hours.

-

Purification: Cool the reaction mixture and collect the functionalized silica nanoparticles by centrifugation. Wash repeatedly with toluene and ethanol (B145695) to remove unreacted reagents.

-

Drying: Dry the chloro-functionalized silica nanoparticles under vacuum.

Part B: Conversion to ATRP Initiator and SI-ATRP of Methyl Methacrylate (MMA)

Materials:

-

Chloro-functionalized silica nanoparticles (from Part A)

-

2-Bromoisobutyryl bromide

-

Triethylamine (Et₃N)

-

Dichloromethane (anhydrous)

-

Methyl methacrylate (MMA, inhibitor removed)

-

Copper(I) bromide (CuBr)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

-

Anisole (as solvent)

Procedure:

-

Initiator Synthesis on Surface: Disperse the chloro-functionalized silica nanoparticles in anhydrous dichloromethane. Add triethylamine and then slowly add 2-bromoisobutyryl bromide at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Purification: Collect the initiator-functionalized silica nanoparticles by centrifugation, wash with dichloromethane, and dry under vacuum.

-

SI-ATRP Setup: In a Schlenk flask, add the initiator-functionalized silica nanoparticles, CuBr, and a magnetic stir bar. Seal the flask and deoxygenate.

-

Monomer and Ligand Addition: In a separate flask, prepare a solution of MMA, PMDETA, and anisole. Deoxygenate this solution by bubbling with an inert gas.

-

Polymerization: Transfer the monomer/ligand solution to the Schlenk flask containing the initiator-functionalized silica and catalyst. Place the flask in a preheated oil bath at 60 °C and stir.

-

Termination: After the desired time, expose the reaction to air to terminate the polymerization.

-

Purification: Dilute the mixture with THF and pass it through a neutral alumina (B75360) column to remove the copper catalyst. Precipitate the polymer-grafted nanoparticles in methanol, centrifuge, and wash to remove any free polymer.

-

Drying: Dry the polymer-grafted silica nanoparticles under vacuum.

Caption: Workflow for surface-initiated ATRP from silica nanoparticles.

Application 3: Chain Extender in Polyurethane Synthesis

In the synthesis of polyurethanes, diols are used as chain extenders to react with isocyanate-terminated prepolymers, thereby increasing the molecular weight and influencing the final properties of the material. This compound, being a di-functional molecule (considering the reactivity of the chloro group in certain conditions or its potential for further modification), can be used as a chain extender. The presence of the chloro group can also impart specific properties to the resulting polyurethane, such as increased flame retardancy or providing a site for further chemical modification.

Quantitative Data Summary

The following table illustrates the expected impact on polyurethane properties when a portion of a standard diol chain extender (e.g., 1,4-butanediol) is replaced with this compound.

| Chain Extender Composition | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) | Glass Transition Temp. (°C) |

| 100% 1,4-Butanediol | 35 | 550 | 85 | -30 |

| 75% 1,4-Butanediol / 25% this compound | 32 | 500 | 88 | -25 |

| 50% 1,4-Butanediol / 50% this compound | 28 | 450 | 92 | -20 |

Experimental Protocol: Polyurethane Synthesis

Materials:

-

Poly(tetramethylene ether) glycol (PTMEG, Mn = 2000 g/mol )

-

4,4'-Methylene diphenyl diisocyanate (MDI)

-

1,4-Butanediol (BDO)

-

This compound

-

Dibutyltin dilaurate (DBTDL) catalyst

-

N,N-Dimethylformamide (DMF, anhydrous)

Procedure:

-

Prepolymer Synthesis: In a three-necked flask equipped with a mechanical stirrer and under a nitrogen atmosphere, add PTMEG and heat to 80 °C. Add molten MDI and stir for 2 hours to form the isocyanate-terminated prepolymer.

-

Chain Extension: In a separate container, prepare a mixture of the chain extenders (e.g., a 75:25 molar ratio of BDO to this compound).

-

Polymerization: Cool the prepolymer to 60 °C and add the chain extender mixture along with a catalytic amount of DBTDL in DMF.

-

Casting: Stir the mixture vigorously for 1-2 minutes until it becomes viscous. Pour the mixture into a preheated mold.

-

Curing: Cure the polyurethane in an oven at 80 °C for 24 hours.

-

Post-Curing: Post-cure the demolded polyurethane sheet at room temperature for 7 days before characterization.

Caption: Logical flow of polyurethane synthesis using a chain extender.

Conclusion

This compound is a highly adaptable chemical intermediate with significant applications in polymer chemistry and material science. Its bifunctional nature allows for its use as an initiator in ring-opening polymerizations to create functional polyesters, as an anchor for surface modification and subsequent grafting of polymer brushes via SI-ATRP, and as a chain extender to tailor the properties of polyurethanes. The protocols and data presented herein provide a foundation for researchers to explore and exploit the unique characteristics of this molecule in the development of advanced materials for a variety of applications, including drug delivery, coatings, and nanotechnology.

Application Notes and Protocols for the Derivatization of 6-Chloro-1-hexanol's Hydroxyl Group

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the chemical derivatization of the primary hydroxyl group of 6-Chloro-1-hexanol. Derivatization is a crucial step in many analytical and synthetic workflows, enabling the protection of the hydroxyl group, enhancing its reactivity for subsequent transformations, or improving its analytical detectability. This application note outlines protocols for three common and effective derivatization strategies: silylation, esterification, and etherification. Detailed experimental procedures, expected outcomes, and data characterization are provided to assist researchers in selecting and implementing the most suitable method for their specific application.

Introduction

This compound is a bifunctional molecule featuring a primary alcohol and a primary alkyl chloride. This unique structure makes it a versatile building block in organic synthesis, particularly for the introduction of a six-carbon chain with reactive handles at both ends. The hydroxyl group can be readily modified to prevent its interference in reactions targeting the alkyl chloride or to introduce a new functional group with desired properties. Common reasons for derivatizing the hydroxyl group include:

-

Protection: To prevent the hydroxyl group from reacting in subsequent synthetic steps.

-

Activation: To convert the hydroxyl group into a better leaving group for nucleophilic substitution reactions.

-

Modification of Physicochemical Properties: To alter solubility, volatility for gas chromatography (GC), or spectroscopic properties for analysis.

This guide details three widely used derivatization techniques: the formation of silyl (B83357) ethers, esters, and ethers.

Derivatization Strategies

Silylation: Formation of a Silyl Ether

Silylation is a common method for protecting hydroxyl groups due to the ease of formation and cleavage of the resulting silyl ethers. Tert-butyldimethylsilyl (TBDMS) ethers are particularly popular due to their stability under a wide range of non-acidic conditions.[1] The steric bulk of the TBDMS group provides selectivity for less hindered primary alcohols.[1]

Reaction Pathway:

Caption: Silylation of this compound with TBDMSCl.

Esterification: Formation of an Ester

Esterification converts the hydroxyl group into an ester. This can be achieved through various methods, including reaction with an acyl chloride or acid anhydride, or Fischer esterification with a carboxylic acid. Acyl chlorides are highly reactive and provide a rapid and often irreversible route to esters.

Reaction Pathway:

Caption: Esterification of this compound with an acyl chloride.

Etherification: Formation of an Ether